4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Description
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0) is a β,γ-unsaturated ketone with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol. It is a colorless to pale yellow liquid (or low-melting solid) with a density of 1.006 g/cm³, a boiling point of 358.7°C at 760 mmHg, and a melting point of 156.7°C . This compound is a critical intermediate in synthesizing etretinate (a retinoid used for psoriasis) and its derivatives, such as acitretin . Its synthesis involves acylation of 2,5-dimethylanisole followed by ozonolysis and strategic functional group manipulation .
Properties
IUPAC Name |
(E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRRLIHKRCVLLQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197726 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-31-6 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one, with the CAS number 54757-47-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₄H₁₈O₂
- Molecular Weight : 218.29 g/mol
- Structure : The compound features a butenone structure with a methoxy-substituted phenyl group, contributing to its unique properties.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown varying degrees of cytotoxicity against several cancer cell lines:
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration and invasion.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains with the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| B. subtilis | 3.27–6.55 | |
| P. aeruginosa | 1.67 | |
| MRSA | 3.36 | |
| C. albicans | 6.55 | |
| Salmonella typhimurium | 26.20 |
These findings suggest that the compound could be developed as a potential antimicrobial agent, especially against resistant strains.
Other Biological Activities
In addition to its antitumor and antimicrobial activities, the compound has shown promise in other areas:
- Glyoxalase Inhibition : It has been reported to inhibit glyoxalase activity, which may contribute to its antitumor effects by disrupting metabolic pathways in cancer cells .
- Protein Tyrosine Phosphatase (PTP) Activity : Some studies indicate it may exhibit selective PTP1B inhibitory activity, which is relevant in diabetes and obesity research .
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its 4-methoxy-2,3,6-trimethylphenyl substituent, which confers distinct electronic and steric properties. Below is a detailed comparison with analogous β,γ-unsaturated ketones:
Substituent Variations and Physicochemical Properties
Pharmacological and Industrial Relevance
- Etretinate Synthesis: The compound’s trimethylmethoxyphenyl group is essential for binding to retinoid receptors, enabling etretinate’s antipsoriatic activity . In contrast, 4-(2,3,6-Trimethylphenyl)but-3-en-2-one lacks the methoxy group, rendering it biologically inert for this application .
Research Findings and Key Studies
- Synthetic Efficiency : A 2024 study by Emcure Pharmaceuticals demonstrated an 80–84% yield for the target compound using NaOH-mediated condensation of 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone .
- Structural Analogues : Compounds like (E)-4-[(1R,4S)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one (from Ailanthus altissima) exhibit cyclohexyl substituents instead of aromatic rings, showcasing divergent bioactivity (e.g., antitumor vs. antipsoriatic) .
- Regulatory Status: The EFSA discontinued evaluation of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one due to insufficient genotoxicity data, highlighting the importance of substituent-driven safety assessments .
Q & A
Q. What are the recommended spectroscopic techniques for validating the structure of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and olefinic proton environments. Gas Chromatography-Mass Spectrometry (GC-MS) with a non-polar column (e.g., HP-5MS) using a temperature gradient (e.g., 60°C to 280°C at 5–10°C/min) can resolve purity and fragmentation patterns . Infrared (IR) spectroscopy should confirm key functional groups (e.g., ketone C=O stretch ~1700 cm⁻¹). For advanced validation, X-ray crystallography (as applied to structurally similar compounds) resolves stereochemical ambiguities .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : A Claisen-Schmidt condensation between 4-methoxy-2,3,6-trimethylacetophenone and an appropriate aldehyde (e.g., acetaldehyde) under basic conditions (e.g., NaOH/ethanol) is typical. Reaction monitoring via Thin-Layer Chromatography (TLC) with UV visualization ensures intermediate control. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) improves yield. Reaction parameters (temperature, stoichiometry) should be optimized using Design of Experiments (DoE) to minimize side products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation/contact due to potential respiratory and dermal hazards. Store in airtight containers away from ignition sources (flash point data unavailable; assume flammability). Spill management requires inert absorbents (e.g., vermiculite) and ethanol for residue cleanup. Refer to Safety Data Sheets (SDS) of analogous compounds (e.g., 4-(4-Nitrophenyl)but-3-en-2-one) for emergency guidelines .
Q. How can researchers address conflicting solubility data for this compound?
- Methodological Answer : Conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO, hexane) at controlled temperatures (20–60°C). Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility limits. Conflicting data may arise from polymorphic forms; X-ray Powder Diffraction (XRPD) can identify crystalline variations .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, Fukui indices) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes). Software like Gaussian or ORCA paired with visualization tools (Avogadro, PyMol) enable trajectory analysis .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Reproduce assays under standardized conditions (e.g., OECD guidelines for cytotoxicity). Validate via orthogonal methods:
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber glass vials. Add stabilizers (e.g., BHT for radical inhibition) if compatible. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization improves stability for hygroscopic batches .
Q. How can the environmental impact of this compound be assessed?
- Methodological Answer : Follow OECD Test Guidelines:
- Persistence: OECD 301 (ready biodegradability).
- Toxicity: Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
- Bioaccumulation: LogP calculations (e.g., via EPI Suite) predict lipid affinity.
Data gaps in existing SDS (e.g., ecotoxicity) necessitate experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
